molecular formula C9H5Cl3N2O B11017197 2,2,2-trichloro-N-(4-cyanophenyl)acetamide CAS No. 53165-95-0

2,2,2-trichloro-N-(4-cyanophenyl)acetamide

Cat. No.: B11017197
CAS No.: 53165-95-0
M. Wt: 263.5 g/mol
InChI Key: RWWHDWGTLIGQBC-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(4-cyanophenyl)acetamide is an organic compound with the molecular formula C9H5Cl3N2O It is characterized by the presence of three chlorine atoms, a cyanophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(4-cyanophenyl)acetamide typically involves the reaction of 4-cyanophenylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Cyanophenylamine+Trichloroacetyl chlorideThis compound+HCl\text{4-Cyanophenylamine} + \text{Trichloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Cyanophenylamine+Trichloroacetyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(4-cyanophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: Partially or fully dechlorinated derivatives.

    Hydrolysis: 4-cyanophenylamine and trichloroacetic acid.

Scientific Research Applications

2,2,2-Trichloro-N-(4-cyanophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,2-trichloro-N-(4-cyanophenyl)acetamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the cyanophenyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-N-(4-cyanophenyl)acetamide is unique due to the presence of the cyanophenyl group, which can significantly alter its chemical reactivity and biological activity compared to other trichloroacetamide derivatives. This uniqueness makes it a valuable compound for specific applications where such properties are desired.

Properties

CAS No.

53165-95-0

Molecular Formula

C9H5Cl3N2O

Molecular Weight

263.5 g/mol

IUPAC Name

2,2,2-trichloro-N-(4-cyanophenyl)acetamide

InChI

InChI=1S/C9H5Cl3N2O/c10-9(11,12)8(15)14-7-3-1-6(5-13)2-4-7/h1-4H,(H,14,15)

InChI Key

RWWHDWGTLIGQBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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